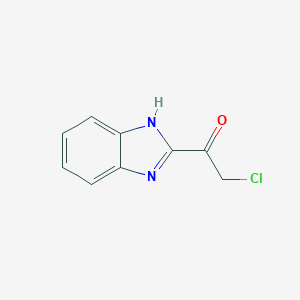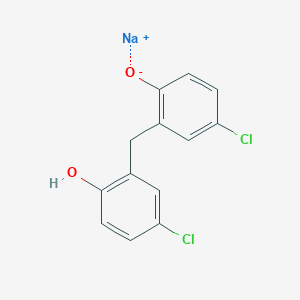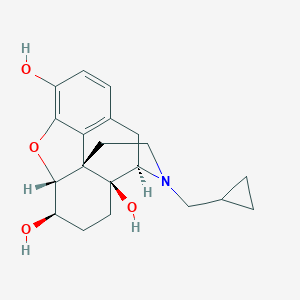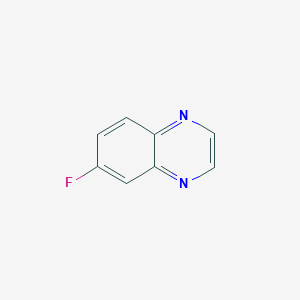
2-(4-Isobutylphenyl)propanohydrazide
Übersicht
Beschreibung
2-(4-Isobutylphenyl)propanohydrazide is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The IUPAC name for this compound is 2-[4-(2-methylpropyl)phenyl]propanehydrazide .
Synthesis Analysis
The synthesis of 2-(4-isobutylphenyl)propanohydrazide involves the reaction of the ester of ibuprofen with hydrazine hydrate in ethanol . The reaction mixture is gradually raised to 95-100 °C and maintained for 12 hours . After completion of the reaction, the mixture is concentrated under reduced pressure, and the residue is filtered and washed several times with water . The solid obtained is purified by crystallization from ethanol, filtered, and dried to give the pure compound .Molecular Structure Analysis
The InChI code for 2-(4-Isobutylphenyl)propanohydrazide is 1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) . This indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
2-(4-Isobutylphenyl)propanohydrazide has a boiling point of 395.8ºC at 760 mmHg and a melting point of 76ºC . It has a density of 1.023g/cm³ . The compound is also characterized by its molecular weight of 220.31 and its molecular formula of C13H20N2O .Wissenschaftliche Forschungsanwendungen
Optical Properties and Applications
- Nonlinear Optical Properties: Compounds including 2-(4-isobutylphenyl)propanohydrazide demonstrate significant third-order nonlinear optical properties. These properties suggest potential applications in optical devices such as optical limiters and switches (Naseema et al., 2012).
Chemical Synthesis and Derivatives
- Pyrazoline Derivatives: The compound serves as a precursor in the synthesis of novel pyrazoline derivatives. These derivatives have been structurally characterized and are of interest in various chemical research applications (Ali I. Al-jobury et al., 2016).
- Thiazolyl Hydrazones: It is used in the synthesis of novel thiazolyl hydrazone derivatives, which exhibit promising antimicrobial activity against various bacterial and fungal strains (Anbazhagan & Sankaran, 2015).
Biochemical and Medical Research
- Cyclooxygenase-2 Inhibition: New hydrazide derivatives synthesized from 2-(4-isobutylphenyl)propanohydrazide have shown potential as inhibitors of the cyclooxygenase-2 enzyme, indicating possible anti-inflammatory applications (El Bakri et al., 2022).
Environmental and Green Chemistry Applications
- CO2 Valorization: The compound has been used in environmentally friendly synthesis methods, such as the electrocarboxylation of organic halides, serving as a greener approach to synthesize important pharmaceuticals (Mena et al., 2019).
Safety and Hazards
The safety data sheet for 2-(4-isobutylphenyl)propanohydrazide indicates that it may cause skin irritation and serious eye irritation . In case of inhalation, it is recommended to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is advised to wash off with soap and plenty of water . If ingested, one should rinse the mouth with water and not induce vomiting .
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPFQDYGHWBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371520 | |
| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127222-69-9 | |
| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical structural conformation of 2-(4-Isobutylphenyl)propanohydrazide derivatives?
A: Research reveals that 2-(4-Isobutylphenyl)propanohydrazide derivatives commonly exhibit a trans configuration across the acyclic C=N bond within the hydrazide group. [, , , ] This configuration is often stabilized by an intramolecular O—H⋯N hydrogen bond, forming a six-membered ring motif (S(6)). Additionally, the two aromatic rings within the molecule, the formohydrazide unit and the 4-isobutylphenyl ring, tend to be non-coplanar, displaying a dihedral angle ranging from 70° to 90°. [, , , ]
Q2: How do substituents on the benzene ring of the benzylidene group affect the crystal packing of these compounds?
A: The introduction of different substituents on the benzylidene group significantly influences the intermolecular interactions and, consequently, the crystal packing of these compounds. For instance, in the unsubstituted derivative, intermolecular N—H⋯O and C—H⋯O hydrogen bonds connect molecules into chains, further stabilized by C—H⋯π interactions. [] Introducing a bromine atom in the para position leads to the formation of similar chains, but with additional C—H⋯N hydrogen bonds observed. [] Interestingly, the presence of a bromine atom in the meta position, along with a hydroxyl group in the ortho position, results in three independent molecules in the asymmetric unit, showcasing the impact of substituent position on molecular packing. []
Q3: Have any studies explored the potential applications of 2-(4-Isobutylphenyl)propanohydrazide derivatives?
A: While the provided research primarily focuses on the structural characterization of 2-(4-Isobutylphenyl)propanohydrazide derivatives, their structural similarity to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests potential applications in medicinal chemistry. [, , , ] Further research exploring their biological activity and pharmacological properties could provide valuable insights into their potential therapeutic uses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




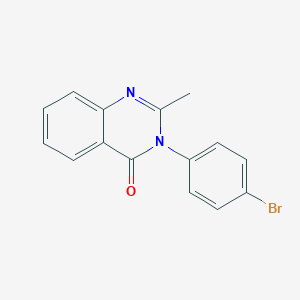
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

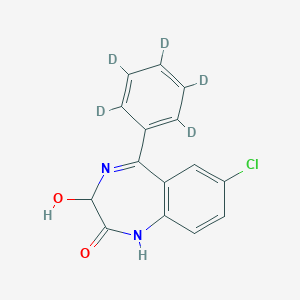


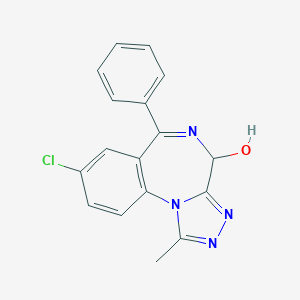
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
